An In-depth Technical Guide to Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH: A Key Tool in Modern Peptide Synthesis
An In-depth Technical Guide to Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH: A Key Tool in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH is a specialized dipeptide derivative crucial for advancing solid-phase peptide synthesis (SPPS), particularly in the production of complex and aggregation-prone peptides.[1][2] This pseudoproline dipeptide is engineered to overcome common hurdles in SPPS, such as poor solubility and low coupling efficiency, which arise from the formation of secondary structures like β-sheets on the resin.[3] Its incorporation into a peptide sequence can lead to significant improvements in yield and purity, making it an invaluable tool in both academic research and the pharmaceutical industry for the development of peptide-based therapeutics.[1][2]
This technical guide provides a comprehensive overview of Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH, including its chemical properties, mechanism of action, detailed experimental protocols for its use, and a review of its impact on peptide synthesis.
Chemical Properties and Structure
Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH is a white to off-white powder. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the N-terminus of the serine residue, a tert-butyl (tBu) protecting group on the serine side chain, and a dimethylated pseudoproline (oxazolidine) ring formed from the threonine residue.
| Property | Value |
| Molecular Formula | C29H36N2O7 |
| Molecular Weight | 524.61 g/mol |
| CAS Number | 1266350-99-5[4] |
| Appearance | White to off-white powder |
| Purity | ≥95% (TLC), ≥97.0% (HPLC) |
| Storage | 2-8°C |
Mechanism of Action: Disrupting Peptide Aggregation
During SPPS, growing peptide chains, particularly those with hydrophobic residues, can aggregate through the formation of intermolecular hydrogen bonds, leading to the formation of β-sheet structures. This aggregation hinders the accessibility of reagents to the N-terminus of the peptide, resulting in incomplete coupling and deprotection steps, and ultimately, low yields and purity.
Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH mitigates this issue by introducing a "kink" into the peptide backbone.[3] The oxazolidine (B1195125) ring of the pseudoproline moiety mimics the structure of proline, favoring a cis-amide bond conformation. This disruption of the typical trans-amide bond geometry effectively breaks the hydrogen bonding patterns required for β-sheet formation, thereby preventing aggregation and improving the solvation of the peptide-resin complex.[3]
Upon completion of the peptide synthesis, the pseudoproline ring is readily cleaved under standard trifluoroacetic acid (TFA) conditions, regenerating the native threonine residue.
Mechanism of action of Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH.
Experimental Protocols
The incorporation of Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH into a peptide sequence follows standard Fmoc-SPPS protocols. It can be introduced both manually and using automated peptide synthesizers.
Manual Coupling Protocol
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Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
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Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating with 20% piperidine (B6355638) in DMF (v/v) for 1 minute, followed by a second treatment for 10 minutes.
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Washing: Wash the resin thoroughly with DMF (5-6 times).
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Coupling:
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In a separate vessel, dissolve Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH (3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.
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Pre-activate the mixture for 2-3 minutes.
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Add the activated dipeptide solution to the resin.
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Allow the coupling reaction to proceed for 1-2 hours at room temperature.
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Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
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Washing: Wash the resin thoroughly with DMF.
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Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Automated Peptide Synthesis
Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH is compatible with automated peptide synthesizers. The dipeptide can be treated as a standard amino acid in the synthesis protocol. The coupling time may need to be extended to 1-2 hours to ensure complete incorporation.
Cleavage and Deprotection
The final peptide is cleaved from the resin, and all protecting groups, including the pseudoproline ring and the tBu group, are removed by treatment with a standard cleavage cocktail, typically containing trifluoroacetic acid (TFA). A common cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). The cleavage is typically performed for 2-3 hours at room temperature.
Experimental workflow for SPPS using Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH.
Impact on Peptide Synthesis: A Case Study
In the synthesis of a "difficult" peptide sequence, the incorporation of Fmoc-Ala-Ser(ψMe,Mepro)-OH resulted in a dramatic increase in the purity of the crude product.
| Synthesis Condition | Crude Product Purity (%) |
| Standard Fmoc-SPPS | ~10% |
| With Fmoc-Ala-Ser(ψMe,Mepro)-OH | >70% |
This data clearly illustrates the power of pseudoproline dipeptides in overcoming synthetic challenges. It is reasonable to expect that Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH would provide similar or even enhanced benefits in the synthesis of challenging peptides containing a Ser-Thr motif.
Applications in Research and Drug Development
The ability to synthesize complex and aggregation-prone peptides with high purity and yield makes Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH a valuable asset in several areas:
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Drug Discovery: Many biologically active peptides, including hormones and neurotransmitters, have sequences that are difficult to synthesize. This dipeptide facilitates their production for pharmacological studies.
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Protein Engineering: The synthesis of long peptides and small proteins is often hampered by aggregation. Pseudoproline dipeptides can be strategically placed to enable the synthesis of these larger molecules.
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Biomaterials: The production of well-defined peptide-based biomaterials often requires the synthesis of repetitive or hydrophobic sequences that are prone to aggregation.
Applications of Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH.
Conclusion
Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH is a powerful tool for overcoming the challenges of peptide aggregation in solid-phase peptide synthesis. Its ability to disrupt secondary structure formation leads to significant improvements in the yield and purity of "difficult" peptides. For researchers, scientists, and drug development professionals working with complex peptide sequences, the strategic incorporation of this pseudoproline dipeptide can be the key to a successful synthesis.
